4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]-1-(3-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN8O2/c27-20-7-4-8-21(14-20)34-16-19(13-22(34)36)26(37)33-11-9-32(10-12-33)24-23-25(29-17-28-24)35(31-30-23)15-18-5-2-1-3-6-18/h1-8,14,17,19H,9-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPGLKNWXVEDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5CC(=O)N(C5)C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Features:
- Molecular Weight : 382.43 g/mol
- CAS Number : Not specifically listed but can be derived from its components.
- Functional Groups : Contains a triazole ring, piperazine moiety, and a pyrrolidinone structure.
The biological activity of this compound is primarily linked to its interaction with poly(ADP-ribose) polymerases (PARPs), which are critical in DNA repair processes. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents.
Inhibition of PARP
Research indicates that compounds similar to the one exhibit significant inhibitory effects on PARP activity. For instance, studies have shown that certain derivatives can inhibit PARP1 with IC50 values in the low nanomolar range, suggesting potent activity against cancer cells with defective DNA repair mechanisms .
Anticancer Activity
Recent studies have evaluated the efficacy of related compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | MCF-7 | 18 |
| 5a | MCF-7 | 57.3 |
| Novel Compound | A549 | <0.98 |
These findings indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies
- Breast Cancer Cells : A study demonstrated that derivatives similar to our compound showed moderate to significant efficacy against human breast cancer cells. The mechanism involved the enhancement of caspase activity and PARP cleavage, indicating apoptosis induction .
- BRCA Mutant Cells : Another investigation focused on BRCA1-mutant cells, revealing that specific derivatives could selectively inhibit growth in these cells, highlighting their potential as targeted therapies for genetically predisposed populations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The target compound was compared to four analogs from the evidence (Table 1), focusing on substituent variations and their inferred impacts:
Table 1: Structural Comparison of Target Compound and Analogs
Impact of Substituent Variations
Triazolo[4,5-d]pyrimidine Core Modifications
- Benzyl vs. Fluorophenyl groups may improve metabolic stability due to reduced oxidative metabolism.
- Piperazine vs. Pyrrolidine () : Piperazine’s secondary amines offer hydrogen-bonding sites absent in pyrrolidine, which may influence target binding .
Linker and Terminal Group Variations
- Pyrrolidin-2-one vs. Coumarin () : The pyrrolidin-2-one in the target compound introduces a lactam ring, enabling hydrogen bonding and conformational rigidity. Coumarin’s planar structure () could confer fluorescence properties or π-π stacking interactions .
- Benzoyl Ester vs. Butanone (): Ester groups () may confer hydrolytic instability compared to the stable ketone in butanone derivatives ().
Research Findings and Implications
Isomerization and Stability
Pyrazolo-triazolo-pyrimidine analogs () undergo isomerization under specific conditions, suggesting that substituent positioning (e.g., benzyl at triazolo N3) in the target compound may stabilize the desired isomer .
Pharmacokinetic Predictions
Structural Characterization
Crystallography tools like SHELX () are critical for resolving conformational details of such complex heterocycles, particularly piperazine linker flexibility and triazolo-pyrimidine planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
